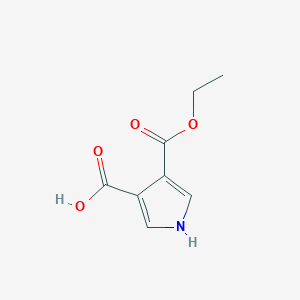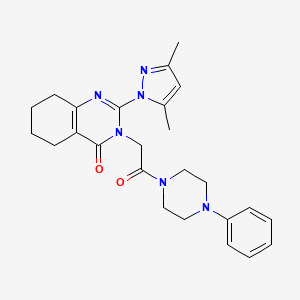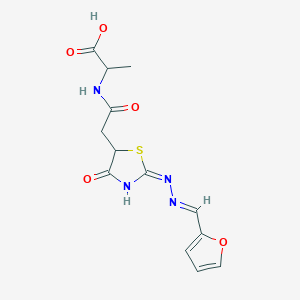
1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester is a derivative of pyrrole, a five-membered aromatic heterocycle with nitrogen as the heteroatom. The compound is characterized by the presence of carboxylic acid functional groups and an ethyl ester moiety. Pyrrole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Another method described is the diastereoselective synthesis of pyrrole derivatives via an oxo Diels–Alder reaction, which is guided by ab initio calculations to predict the thermodynamic and kinetic products . Additionally, a general synthesis of pyrrole-2-carboxylic acid derivatives has been reported, which involves the reaction of 2H-azirines with enamines, followed by acid treatment to yield the desired compounds .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using X-ray diffraction, as demonstrated in the study of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester. The study revealed a triclinic crystal structure with molecules strongly linked in dimers by hydrogen bonds . Quantum chemical calculations, such as density functional theory (DFT), are also employed to evaluate the molecular structure and stability of these compounds .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the carboxaldehydes of pyrrole can be used as precursors for the synthesis of acid hydrazide-hydrazones, which have multiple applications . The reactivity of these compounds can be further analyzed using local reactivity descriptors such as Fukui functions and electrophilicity indices .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the crystal packing, hydrogen bonding, and intermolecular interactions play a significant role in the compound's stability and reactivity . Spectroscopic methods, including NMR, UV-Vis, and FT-IR, are commonly used to characterize these compounds and provide insights into their electronic and vibrational properties . Theoretical calculations complement these experimental techniques to predict thermodynamic parameters and the nature of electronic transitions within the molecules .
科学的研究の応用
Synthetic Applications
1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester has various synthetic applications. For instance, it is used in the Hantzsch pyrrole synthesis, leading to ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, which are obtained through extensions of the Hantzsch synthesis (Roomi & Macdonald, 1970). Additionally, it plays a role in the synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives, highlighting its versatility in chemical reactions (Alizadeh, Hosseinpour, & Rostamnia, 2008).
Biocatalytic Applications
This compound is also significant in biocatalytic processes. For example, an efficient biocatalytic method has been developed for its conversion into a critical intermediate in the synthesis of the dipeptidyl peptidase IV inhibitor Saxagliptin (Gill & Patel, 2006).
Material Science and Sensor Applications
The compound also finds application in material science and as a sensor. For instance, a new colorimetric chemosensor was synthesized using a hybrid hydrazo/azo dye system of pyrrolinone ester and azo-pyrazole moieties, demonstrating its potential in detecting metal cations (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
Antibacterial and Antifungal Properties
Additionally, derivatives of 1H-pyrrole-3-carboxylic acid have been synthesized and tested as potential antibacterial and antifungal agents, indicating its potential in pharmaceutical research (Massa et al., 1990).
特性
IUPAC Name |
4-ethoxycarbonyl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)6-4-9-3-5(6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUBAGGUQMCJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3010081.png)
![2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3010082.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B3010083.png)

![1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B3010085.png)

![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)

![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3010094.png)

![(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3010097.png)


